molecular formula C11H10BrNO2 B12832677 Methyl 6-bromo-7-methyl-1H-indole-3-carboxylate

Methyl 6-bromo-7-methyl-1H-indole-3-carboxylate

Cat. No.: B12832677
M. Wt: 268.11 g/mol
InChI Key: ZHNSRFBJNPPJEI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-7-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-7-methyl-1H-indole-3-carboxylate typically involves the bromination of 7-methyl-1H-indole-3-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For instance, substitution with an amine would yield an amino-indole derivative, while oxidation might produce an indole-3-carboxylic acid derivative.

Scientific Research Applications

Methyl 6-bromo-7-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 6-bromo-7-methyl-1H-indole-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The indole ring structure allows it to bind to various molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

    Methyl 6-bromo-1H-indole-3-carboxylate: Similar structure but lacks the methyl group at the 7-position.

    Methyl 7-methyl-1H-indole-3-carboxylate: Similar structure but lacks the bromine atom at the 6-position.

    Methyl 6-chloro-7-methyl-1H-indole-3-carboxylate: Similar structure with chlorine instead of bromine at the 6-position.

Uniqueness: Methyl 6-bromo-7-methyl-1H-indole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 6-bromo-7-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-9(12)4-3-7-8(11(14)15-2)5-13-10(6)7/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNSRFBJNPPJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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